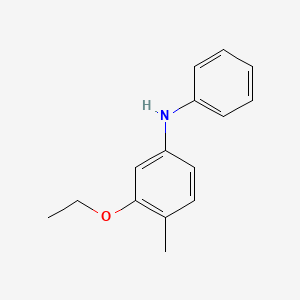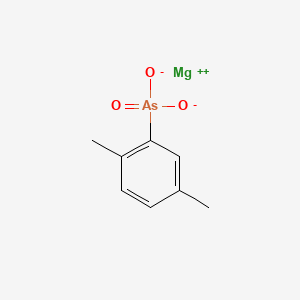
2,4-Xylenearsonic acid,magnesium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Xylenearsonic acid, magnesium is a compound that combines the properties of 2,4-xylenearsonic acid with magnesium. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of an aromatic organic acid with magnesium offers distinct chemical and physical properties that can be leveraged for specific uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-xylenearsonic acid, magnesium typically involves the reaction of 2,4-xylenearsonic acid with a magnesium salt. One common method is to dissolve 2,4-xylenearsonic acid in a suitable solvent, such as ethanol or water, and then add a magnesium salt, such as magnesium chloride or magnesium sulfate. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of 2,4-xylenearsonic acid, magnesium may involve more advanced techniques, such as the use of microwave irradiation to enhance reaction rates and improve yield. This method involves the use of microwave heating to accelerate the reaction between 2,4-xylenearsonic acid and magnesium salts, resulting in a more efficient and environmentally friendly production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Xylenearsonic acid, magnesium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the arsenic in the compound to lower oxidation states.
Substitution: The aromatic ring of 2,4-xylenearsonic acid can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce arsenic oxides, while reduction reactions can yield arsenic hydrides. Substitution reactions can result in a variety of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,4-Xylenearsonic acid, magnesium has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to arsenic deficiency or toxicity.
Industry: The compound is used in the production of specialty chemicals and materials, including catalysts and coatings
Wirkmechanismus
The mechanism of action of 2,4-xylenearsonic acid, magnesium involves its interaction with cellular components and enzymes. The magnesium ion plays a crucial role in stabilizing the compound and facilitating its interaction with biological targets. The aromatic ring and arsenic moiety can interact with proteins and other biomolecules, affecting their function and activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2,4-Xylenearsonic acid, magnesium can be compared with other similar compounds, such as:
Mandelic acid, magnesium: Both compounds contain an aromatic ring and a magnesium ion, but mandelic acid has a hydroxyl group instead of an arsenic moiety.
Magnesium citrate: This compound is used as a dietary supplement and has different chemical properties due to the presence of citric acid instead of 2,4-xylenearsonic acid.
Magnesium malate: Similar to magnesium citrate, this compound contains malic acid and is used for different applications .
The uniqueness of 2,4-xylenearsonic acid, magnesium lies in its combination of an aromatic organic acid with arsenic and magnesium, offering distinct chemical and biological properties that are not found in other similar compounds.
Eigenschaften
CAS-Nummer |
102585-11-5 |
|---|---|
Molekularformel |
C8H9AsMgO3 |
Molekulargewicht |
252.38 g/mol |
IUPAC-Name |
magnesium;(2,5-dimethylphenyl)-dioxido-oxo-λ5-arsane |
InChI |
InChI=1S/C8H11AsO3.Mg/c1-6-3-4-7(2)8(5-6)9(10,11)12;/h3-5H,1-2H3,(H2,10,11,12);/q;+2/p-2 |
InChI-Schlüssel |
SLQYKJLHIJUQKV-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)[As](=O)([O-])[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



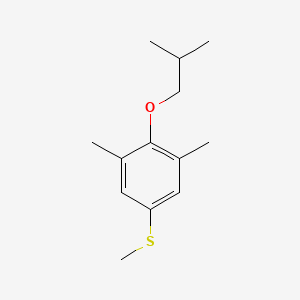
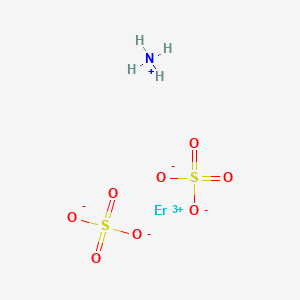
![(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12642276.png)
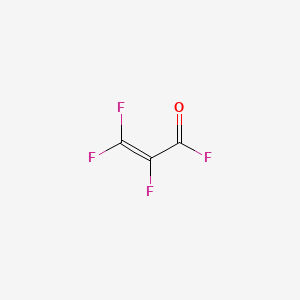

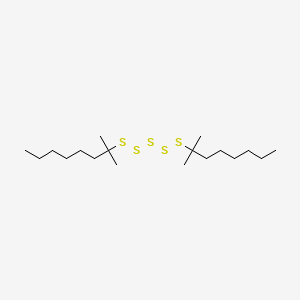


![5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12642320.png)

![2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol](/img/structure/B12642342.png)

